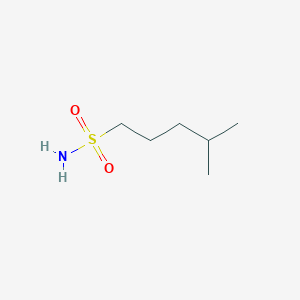

4-Methylpentane-1-sulfonamide

CAS No.:

Cat. No.: VC17814847

Molecular Formula: C6H15NO2S

Molecular Weight: 165.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H15NO2S |

|---|---|

| Molecular Weight | 165.26 g/mol |

| IUPAC Name | 4-methylpentane-1-sulfonamide |

| Standard InChI | InChI=1S/C6H15NO2S/c1-6(2)4-3-5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |

| Standard InChI Key | GVXMPLUTWVZNRR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCCS(=O)(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-Methylpentane-1-sulfonamide belongs to the sulfonamide class, featuring a sulfonyl group () bonded to an amine moiety. The compound’s branched structure includes a 4-methylpentyl chain, which influences its physicochemical behavior. Key identifiers are summarized below:

| Property | Value | Source |

|---|---|---|

| CAS Number | 787540-03-8 | |

| Molecular Formula | ||

| Molecular Weight | 165.25 g/mol | |

| Purity | ≥97% | |

| IUPAC Name | 4-Methylpentane-1-sulfonamide |

The sulfonamide group’s electron-withdrawing nature and hydrogen-bonding capacity contribute to its reactivity and potential biological activity .

Synthesis and Reaction Pathways

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with amines. For 4-methylpentane-1-sulfonamide, the probable route involves:

-

Sulfonation: Reaction of 4-methylpentane-1-sulfonyl chloride with ammonia or a primary amine.

-

Purification: Crystallization or chromatography to isolate the product .

A representative procedure from analogous compounds involves:

-

Dissolving the amine in ethanol.

-

Adding sulfonyl chloride and triethylamine as a base.

Yields for such reactions typically range from 55% to 93%, depending on the amine’s steric hindrance and reaction conditions .

Optimization Challenges

Branching in the alkyl chain may reduce reaction efficiency due to steric effects. Strategies to mitigate this include:

-

Using excess sulfonyl chloride.

-

Employing polar aprotic solvents like dimethylformamide (DMF) to enhance solubility .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) and poor solubility in nonpolar solvents (e.g., hexane).

-

Stability: Resistance to hydrolysis under acidic conditions but susceptible to strong bases .

Thermal Properties

Thermogravimetric analysis (TGA) of similar sulfonamides reveals decomposition temperatures above 200°C, suggesting moderate thermal stability .

Research Gaps and Future Directions

-

Bioactivity Profiling: Screening for antimicrobial, anticancer, or anti-inflammatory activity.

-

Physicochemical Studies: Determination of melting point, boiling point, and solubility parameters.

-

Synthetic Optimization: Development of catalytic or green chemistry approaches to improve yields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume